A Comprehensive Technical Guide to the Physicochemical Properties of 3-Azabicyclo[3.1.1]heptan-6-ol
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Azabicyclo[3.1.1]heptan-6-ol
Abstract
3-Azabicyclo[3.1.1]heptan-6-ol is a saturated bicyclic amine that represents a class of rigid, three-dimensional molecular scaffolds of significant interest in modern drug discovery.[1] These structures serve as nonclassical isosteres for common motifs like piperidine, offering unique conformational constraints that can enhance pharmacological and pharmacokinetic properties.[2][3] This guide provides an in-depth analysis of the core physicochemical properties of 3-Azabicyclo[3.1.1]heptan-6-ol, including its acidity (pKa), lipophilicity (LogP), aqueous solubility, and melting point. Beyond a mere presentation of data, this document details the underlying scientific principles and provides robust, field-proven experimental protocols for the determination of these critical parameters, designed for researchers, medicinal chemists, and drug development professionals.
Introduction to the 3-Azabicyclo[3.1.1]heptane Scaffold
Chemical Identity and Structure
The 3-Azabicyclo[3.1.1]heptane framework locks the traditional piperidine ring into a constrained conformation. The introduction of a hydroxyl group at the 6-position adds a key hydrogen bonding feature, influencing polarity and potential molecular interactions.
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Molecular Formula: C₆H₁₁NO[4]
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Molecular Weight: 113.16 g/mol [4]
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SMILES: C1C2CNCC1C2O[4]
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InChI Key: BOTJOIYABJNMEW-UHFFFAOYSA-N[4]
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Stereochemistry: It is critical to note that the relationship between the C6-hydroxyl group and the C1-C5 bridge gives rise to stereoisomers (cis/trans or endo/exo), which can possess distinct physicochemical and biological properties. The protocols described herein are applicable to either isomer, but results should always be reported for a specific, well-characterized stereoisomer.
Significance in Medicinal Chemistry
The rigidity of the bicyclic system reduces the entropic penalty upon binding to a biological target compared to more flexible aliphatic amines. This structural feature provides a powerful tool for medicinal chemists to fine-tune molecular shape, vector orientations of substituents, and overall physicochemical properties to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2]
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Azabicyclo[3.1.1]heptan-6-ol. Where experimental data is not publicly available, values are estimated based on computational predictions or data from closely related analogues.
| Property | Value / Estimated Value | Method of Determination | Source / Rationale |
| Molecular Formula | C₆H₁₁NO | --- | [4] |
| Molecular Weight | 113.16 g/mol | --- | [4] |
| pKa | Estimated: 9.4 - 10.2 | Potentiometric Titration | Based on related 6-azabicyclo[3.1.1]heptane analogs.[2] |
| LogP | Predicted: -0.4 | XlogP (Computational) | [4] |
| Melting Point | Not Available | Capillary Method | Expected to be a crystalline solid; derivatives show melting points >100 °C.[2] |
| Aqueous Solubility | pH-dependent | Shake-Flask Method | The presence of polar amine and alcohol groups suggests moderate intrinsic solubility, which increases significantly at pH < pKa. |
Detailed Analysis and Experimental Protocols
This section provides a detailed examination of each key property, explaining its relevance and presenting a comprehensive, self-validating protocol for its experimental determination.
Acidity and Basicity (pKa)
Expertise & Experience: The pKa of the secondary amine is arguably the most critical physicochemical parameter. It dictates the compound's ionization state at physiological pH (~7.4), which directly impacts its aqueous solubility, ability to cross cell membranes, and potential to form ionic interactions with its biological target. For an amine, a higher pKa indicates a stronger base. Given the structure, a pKa in the range of 9.4-10.2 is expected, meaning it will be predominantly protonated and positively charged in most biological environments.[2]
Trustworthiness: The following protocol for potentiometric titration is the gold standard for pKa determination, providing highly accurate and reproducible results when performed with a properly calibrated system.
Caption: Workflow for pKa determination using potentiometric titration.
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Preparation: Accurately weigh ~10 mg of 3-Azabicyclo[3.1.1]heptan-6-ol and dissolve it in 50 mL of a 0.15 M KCl solution to maintain constant ionic strength.
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Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (25 °C).
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Titration: Place the sample solution in a jacketed beaker maintained at 25 °C with constant stirring. Immerse the calibrated pH electrode.
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Data Collection: Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize after each addition and record both the volume of titrant added and the corresponding pH.
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Analysis: Continue the titration well past the equivalence point (the point of fastest pH change). Plot the pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
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pKa Calculation: The pKa is the pH at the half-equivalence point. This can be determined precisely from the inflection point of the sigmoid curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental predictor of a compound's ADME properties.[5] While the shake-flask method is considered the "gold standard," it is labor-intensive. For drug discovery programs requiring higher throughput, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative that uses minimal sample.[6][7][8] A predicted XlogP of -0.4 suggests the compound is hydrophilic, a desirable trait for aqueous solubility but one that may hinder passive membrane diffusion.[4]
Trustworthiness: The RP-HPLC method is self-validating through the use of a calibration curve generated from a set of well-characterized reference standards. The linearity of this curve (R² > 0.98) ensures the trustworthiness of the interpolated LogP value for the test compound.
Caption: Workflow for LogP determination using the RP-HPLC method.
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System Setup: Use a C18 reverse-phase column. The mobile phase should be an isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
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Reference Standards: Prepare solutions of 5-7 reference compounds with known LogP values that bracket the expected LogP of the analyte.
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Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.
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Calibration Run: Inject each reference standard and record its retention time (tᵣ).
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Sample Run: Inject the 3-Azabicyclo[3.1.1]heptan-6-ol sample and record its retention time.
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Calculations:
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For each compound (standards and sample), calculate the capacity factor: k = (tᵣ - t₀) / t₀.
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Calculate log(k) for each compound.
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Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.
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Perform a linear regression to obtain the equation of the line.
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LogP Determination: Insert the log(k) value of 3-Azabicyclo[3.1.1]heptan-6-ol into the regression equation to calculate its LogP.
Aqueous Solubility
Expertise & Experience: Solubility is a key factor in drug delivery and bioavailability. For orally administered drugs, poor solubility can be a major hurdle to achieving therapeutic concentrations. The Biopharmaceutics Classification System (BCS) uses solubility as a primary classifier.[9] The "shake-flask" method determines thermodynamic (or equilibrium) solubility, which is the most stable and relevant value for pharmaceutical development.[9][10] For an ionizable compound like this, solubility must be determined across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in the gastrointestinal tract.
Trustworthiness: This protocol ensures a true equilibrium is reached by agitating for an extended period and sampling at multiple time points until the concentration plateaus. The use of a validated analytical method like LC-MS/MS for quantification ensures accuracy and specificity.
Caption: Workflow for the shake-flask equilibrium solubility assay.
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Buffer Preparation: Prepare a series of aqueous buffers, for example: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
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Sample Preparation: Add an excess of solid 3-Azabicyclo[3.1.1]heptan-6-ol to vials containing each buffer (e.g., 2-5 mg in 1 mL). The solid must remain visible throughout the experiment to ensure saturation.
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Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37 °C for biorelevance). Agitate for at least 24-48 hours.[9]
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Sampling: At set time points (e.g., 24h and 48h), carefully withdraw an aliquot of the suspension.
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Separation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm) to pellet the excess solid. Filter the resulting supernatant through a low-binding filter (e.g., 0.45 µm PVDF).
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Quantification: Prepare a calibration curve for the compound using a validated LC-MS/MS method. Analyze the filtered samples and determine the concentration.
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Analysis: Equilibrium is confirmed if the concentration values at 24h and 48h are within 10% of each other. The final, stable concentration is reported as the thermodynamic solubility at that specific pH.
Thermal Properties: Melting Point
Expertise & Experience: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline substance, whereas impurities will cause both a depression and a broadening of the melting range.[11] This makes melting point determination an essential quality control step after synthesis and purification.
Trustworthiness: The protocol's reliability hinges on meticulous sample preparation and, most importantly, a slow heating rate near the melting point. A rapid temperature ramp prevents the system from reaching thermal equilibrium, leading to an erroneously wide and inaccurate reading. Running the analysis in triplicate provides statistical confidence in the reported value.[11]
Caption: Workflow for accurate melting point determination.
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Sample Preparation: Ensure the sample is thoroughly dry, as moisture can depress the melting point. Place a small amount on a watch glass and grind it into a fine, uniform powder to ensure efficient heat transfer.[11]
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Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The final packed height should be 2-3 mm.[11]
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Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).
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Initial Heating: If the approximate melting point is known, heat rapidly to a temperature about 20 °C below this point. If unknown, perform a quick preliminary run with a fast ramp rate to find an approximate range first.
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Final Determination: Set the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[11][12]
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Observation and Recording: Observe the sample through the magnifying eyepiece.
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Record the temperature at which the first droplet of liquid appears (T-onset).
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Record the temperature at which the last crystal of solid melts (T-clear).
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Reporting: The melting point is reported as the range from T-onset to T-clear. For high accuracy, perform the measurement in triplicate and report the average range.[11]
Conclusion
3-Azabicyclo[3.1.1]heptan-6-ol possesses a physicochemical profile defined by its rigid bicyclic structure, a basic secondary amine, and a polar hydroxyl group. Its predicted high pKa ensures it is predominantly protonated and charged under physiological conditions, which, combined with its predicted hydrophilicity (negative LogP), suggests good aqueous solubility. These properties make it an attractive scaffold for designing drug candidates where water solubility is paramount. However, its low lipophilicity may present challenges for passive membrane permeability, a factor that medicinal chemists can modulate through substitution at other positions. The experimental protocols detailed in this guide provide a robust framework for accurately characterizing this scaffold and its derivatives, enabling data-driven decisions in the complex process of drug discovery and development.
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